molecular formula C11H10N2OS B5713957 7-methoxy-2-methyl-4H-[1,3]thiazolo[5,4-b]indole

7-methoxy-2-methyl-4H-[1,3]thiazolo[5,4-b]indole

Cat. No.: B5713957
M. Wt: 218.28 g/mol
InChI Key: PPWOFNYNNLZZOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-methoxy-2-methyl-4H-[1,3]thiazolo[5,4-b]indole is a heterocyclic compound that belongs to the thiazoloindole family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-2-methyl-4H-[1,3]thiazolo[5,4-b]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylindole with a thioamide in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in a solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

7-methoxy-2-methyl-4H-[1,3]thiazolo[5,4-b]indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

7-methoxy-2-methyl-4H-[1,3]thiazolo[5,4-b]indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-methoxy-2-methyl-4H-[1,3]thiazolo[5,4-b]indole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

    Indole: A fundamental structure in many biologically active compounds.

    Thiazole: Known for its presence in various pharmaceuticals and agrochemicals.

    Thiazolo[4,5-b]pyridine: Another heterocyclic

Properties

IUPAC Name

7-methoxy-2-methyl-4H-[1,3]thiazolo[5,4-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2OS/c1-6-12-10-8-5-7(14-2)3-4-9(8)13-11(10)15-6/h3-5,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPWOFNYNNLZZOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)NC3=C2C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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